ethyl (3-methyl-1H-pyrazol-1-yl)acetate
Overview
Description
Ethyl (3-methyl-1H-pyrazol-1-yl)acetate is a useful research compound. Its molecular formula is C8H12N2O2 and its molecular weight is 168.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antimicrobial Activity
Ethyl 2-(1H-pyrazol-1-yl)acetate has been utilized in the synthesis of derivatives exhibiting antimicrobial activity. These compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria, offering potential for developing new antibacterial agents (Asif et al., 2021).
Synthesis and Characterization
It plays a significant role in the synthesis of various derivatives, including ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate. These compounds are characterized using techniques like NMR, mass, UV-Vis, and CHN analysis, contributing to the understanding of molecular structures (Naveen et al., 2021).
Heterocyclic Synthesis
Ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates, synthesized using ethyl 2-(1H-pyrazol-1-yl)acetate, have been employed in the creation of polyfunctionally substituted pyran, pyridine, and pyridazine derivatives, showcasing its versatility in heterocyclic chemistry (Mohareb et al., 2004).
Crystal Structure Analysis
This compound has been used in the synthesis of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate, facilitating studies in single crystal X-ray diffraction and DFT studies. These investigations are crucial for understanding the molecular geometry and electronic structure-property relationships of molecules (Viveka et al., 2016).
Potential Anti-Inflammatory and Analgesic Applications
Derivatives of ethyl (3-methyl-1H-pyrazol-1-yl)acetate have been synthesized and evaluated for anti-inflammatory and analgesic activities. Some derivatives showed promising results in these areas, indicating potential therapeutic applications (Küçükgüzel et al., 2013).
Dye Synthesis
This compound is also instrumental in the synthesis of disperse dyes derived from pyrazolo[1,5-a]pyridazine, indicating its application in the textile industry for coloration of fabrics (Deeb et al., 2015).
Mechanism of Action
Target of Action
Ethyl (3-methyl-1H-pyrazol-1-yl)acetate, also known as ethyl 2-(3-methyl-1H-pyrazol-1-yl)acetate, is a compound that belongs to the class of pyrazole derivatives . Pyrazole derivatives are known to exhibit a broad range of biological activities, including antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal properties . .
Mode of Action
It is known that pyrazole derivatives can form pyrazolium ions when they accept hydrogen ions . These ions are less likely to experience electrophilic attack at carbon-4, but an electrophilic attack at carbon-3 is facilitated . This property could potentially influence the interaction of this compound with its targets.
Biochemical Pathways
It is known that pyrazole derivatives can exhibit a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The compound’s molecular weight of 1682 could potentially influence its bioavailability and pharmacokinetic behavior.
Result of Action
Given the broad range of biological activities exhibited by pyrazole derivatives , it is plausible that this compound could have diverse effects at the molecular and cellular levels.
Action Environment
It is known that the compound should be stored at temperatures between 2 and 8 degrees celsius , suggesting that temperature could potentially influence its stability.
Properties
IUPAC Name |
ethyl 2-(3-methylpyrazol-1-yl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-3-12-8(11)6-10-5-4-7(2)9-10/h4-5H,3,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPCZCRHUBFHKQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C=CC(=N1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801290296 | |
Record name | Ethyl 3-methyl-1H-pyrazole-1-acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801290296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
934172-61-9 | |
Record name | Ethyl 3-methyl-1H-pyrazole-1-acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=934172-61-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 3-methyl-1H-pyrazole-1-acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801290296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 2-(3-methyl-1H-pyrazol-1-yl)acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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